REACTION_CXSMILES
|
[Sn](Cl)(Cl)(Cl)Cl.C(O[CH2:9][Cl:10])C.[CH:11]([C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([CH:20]([CH3:22])[CH3:21])[CH:15]=1)([CH3:13])[CH3:12].[C:23](Cl)(Cl)(Cl)[Cl:24]>>[Cl:24][CH2:23][C:17]1[CH:18]=[C:19]([CH2:9][Cl:10])[C:14]([CH:11]([CH3:13])[CH3:12])=[CH:15][C:16]=1[CH:20]([CH3:22])[CH3:21]
|
Name
|
tin tetrachloride
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
230 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCCl
|
Name
|
|
Quantity
|
197 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=CC(=CC=C1)C(C)C
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
142 g
|
Type
|
reactant
|
Smiles
|
C(C)OCCl
|
Name
|
tin tetrachloride
|
Quantity
|
74 mL
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
ice hydrochloric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling in an ice bath
|
Type
|
STIRRING
|
Details
|
After stirring overnight at +25° C.
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
the mixture is stirred overnight at +25° C
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
After concentrating
|
Type
|
FILTRATION
|
Details
|
filtered through 1 kg of silica gel (230-400 mesh)
|
Type
|
DISTILLATION
|
Details
|
distilled in a high vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClCC1=C(C=C(C(=C1)CCl)C(C)C)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |